An In-Depth Technical Guide to 3-(4-Bromophenyl)propan-1-ol (CAS 25574-11-2)
An In-Depth Technical Guide to 3-(4-Bromophenyl)propan-1-ol (CAS 25574-11-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-(4-Bromophenyl)propan-1-ol, a key chemical intermediate with applications in organic synthesis and drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
3-(4-Bromophenyl)propan-1-ol is a substituted aromatic alcohol. Its core structure consists of a propan-1-ol chain attached to a benzene ring at position 4 with a bromine substituent. This structure imparts specific physicochemical properties that are valuable in multi-step organic syntheses.
Table 1: Physicochemical Properties of 3-(4-Bromophenyl)propan-1-ol
| Property | Value | Source(s) |
| CAS Number | 25574-11-2 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| IUPAC Name | 3-(4-bromophenyl)propan-1-ol | [1] |
| Appearance | Colorless to light yellow clear liquid or solid | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Boiling Point | 299.9 ± 15.0 °C at 760 mmHg | [3] |
| Flash Point | 135.2 ± 20.4 °C | [3] |
| LogP | 2.65 | [3] |
| Index of Refraction | 1.565 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of 3-(4-Bromophenyl)propan-1-ol.
Table 2: Spectroscopic Data for 3-(4-Bromophenyl)propan-1-ol
| Technique | Data Reference / Description |
| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum has been reported in the literature, run in a CDCl₃ solvent.[1] The key chemical shifts are documented in J. Nat. Prod., 72, 876 (2009). |
| ¹H Nuclear Magnetic Resonance (NMR) | Expected signals would include triplets for the two methylene groups of the propyl chain, a multiplet for the central methylene group, and doublets in the aromatic region for the phenyl protons. |
| Mass Spectrometry (MS) | GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns.[1] |
| Infrared (IR) Spectroscopy | ATR-IR spectral data is available.[1] Expected peaks include a broad O-H stretch for the alcohol group and C-H and C=C stretches for the aromatic ring. |
| Raman Spectroscopy | FT-Raman spectral data has been recorded.[1] |
Applications in Drug Development
The primary application of 3-(4-Bromophenyl)propan-1-ol in modern drug development is its use as a chemical linker, particularly in the synthesis of PROTACs.[4]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.
3-(4-Bromophenyl)propan-1-ol serves as a precursor to linkers that connect these two ligands. The length, rigidity, and chemical nature of the linker are critical for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Below is a conceptual diagram illustrating the role of a linker derived from this molecule in the PROTAC mechanism.
Experimental Protocols
Synthesis via Reduction of 3-(4-bromophenyl)propanoic acid
This procedure describes the reduction of the carboxylic acid precursor using a borane reagent, a common method for this transformation.
Materials:
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3-(4-bromophenyl)propanoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
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Methanol
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Ethyl acetate
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Hexanes
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-(4-bromophenyl)propanoic acid (1.0 eq). Anhydrous THF is added to dissolve the acid (concentration approx. 0.5 M). The flask is cooled to 0 °C in an ice bath.
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Addition of Reducing Agent: The borane-THF complex (approx. 1.5-2.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Quenching: The reaction flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of methanol until gas evolution ceases.
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Workup: The mixture is concentrated under reduced pressure to remove the bulk of the THF. The residue is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude alcohol is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 3-(4-Bromophenyl)propan-1-ol.
Safety and Handling
3-(4-Bromophenyl)propan-1-ol is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
|
| Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P362+P364: Take off contaminated clothing and wash it before reuse. |
Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

